Methyl 6-aminobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-aminobenzofuran-2-carboxylate, also known as methyl 6-ABF, is a chemical compound that belongs to benzofuran carboxylic acid derivatives. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
Methyl 6-aminobenzofuran-2-carboxylate can be involved in homogeneous catalytic aminocarbonylation reactions. A study by Müller et al. (2005) demonstrated the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to 2-oxo-carboxamide type derivatives and carboxamides of expected structure with excellent yields under various conditions, including in ionic liquids (Müller et al., 2005).
Synthesis of α-Aminopyrrole Derivatives
The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a sequence of reactions including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" was developed by Galenko et al. (2019). This process highlights the versatility of incorporating this compound into complex organic synthesis routes for the creation of pyrrole-containing products with potential for further chemical modifications (Galenko et al., 2019).
Biosynthesis of Hydroxybenzoic Acids
Research on the biosynthesis of hydroxybenzoic acids in higher plants revealed the conversion of hydroxycinnamic acids into hydroxybenzoic acids, showcasing the metabolic pathways that involve decarboxylation and O-methylation, which are fundamental for understanding the biological roles and synthesis of complex molecules including this compound derivatives (El-Basyouni et al., 1964).
Chromatography Method for Mebendazole Determination
Although not directly involving this compound, related research by Al-Kurdi et al. (1999) on the high-performance liquid chromatography method for determining mebendazole and its degradation product provides insights into analytical techniques that can be applied to study the stability and degradation of similar compounds (Al-Kurdi et al., 1999).
Safety and Hazards
Future Directions
Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.
Biochemical Pathways
Benzofuran compounds, including this compound, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .
properties
IUPAC Name |
methyl 6-amino-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUJAKTECJZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1167411-36-0 |
Source
|
Record name | methyl 6-amino-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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